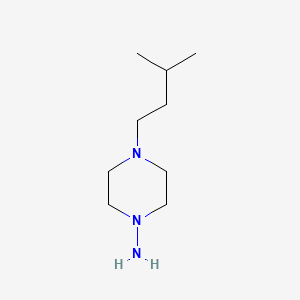

4-(3-Methylbutyl)piperazin-1-amine

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Research

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a common feature in a vast array of biologically active compounds. This prevalence is due to the favorable physicochemical properties the piperazine moiety imparts to a molecule, such as improved aqueous solubility and bioavailability, which are crucial for drug development. mdpi.com The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the creation of large and diverse chemical libraries for screening against various biological targets. mdpi.com

Historical Development of Research on Substituted Piperazines

The journey of piperazine from a simple organic compound to a privileged scaffold in drug discovery has been a long and fruitful one. Initially used for the treatment of gout, its therapeutic potential expanded significantly with the discovery of its anthelmintic properties. The subsequent decades saw an explosion in research into substituted piperazines, leading to the development of numerous blockbuster drugs for a wide range of conditions, including antipsychotics, antidepressants, antihistamines, and anticancer agents. This historical success underscores the rationale for the continued investigation of novel piperazine derivatives.

Rationale for Focused Investigation of 4-(3-Methylbutyl)piperazin-1-amine

The specific structural features of this compound provide a compelling reason for its focused investigation. The presence of a primary amino group at the 1-position of the piperazine ring offers a reactive handle for further chemical modifications, enabling the synthesis of a variety of derivatives. The 3-methylbutyl (isopentyl) group at the 4-position introduces a lipophilic character that can influence the compound's interaction with biological membranes and receptor binding pockets. The combination of these features suggests that this compound could serve as a valuable building block for the development of new chemical entities with tailored properties.

Overview of Major Research Themes Pertaining to this compound

While dedicated research on this compound is limited, the broader research themes for N-amino-N'-alkyl-piperazines can be extrapolated. A primary area of investigation is likely to be in the synthesis of novel derivatives and the evaluation of their biological activities. This could include screening for antimicrobial, anticancer, or central nervous system activities, areas where other substituted piperazines have shown significant promise. nih.gov

A key synthetic route to this class of compounds involves the reduction of the corresponding N-nitroso derivative. Specifically, the synthesis of N-(3-methylbutyl)-N'-aminopiperazine can be achieved through the reduction of N-(3-methyl-butyl)-N'-nitrosopiperazine using a reducing agent such as lithium aluminium hydride.

Chemical and Physical Properties

Below is a table summarizing some of the known and predicted chemical and physical properties of this compound and related compounds.

| Property | Value |

| Molecular Formula | C9H21N3 |

| Molecular Weight | 171.28 g/mol |

| CAS Number | 86367-15-5 |

| Predicted Boiling Point | 236.8±15.0 °C |

| Predicted pKa | 10.23±0.10 |

Structure

3D Structure

Properties

CAS No. |

56964-25-1 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(3-methylbutyl)piperazin-1-amine |

InChI |

InChI=1S/C9H21N3/c1-9(2)3-4-11-5-7-12(10)8-6-11/h9H,3-8,10H2,1-2H3 |

InChI Key |

RYGFOOLIPWKURO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCN(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 4 3 Methylbutyl Piperazin 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-(3-methylbutyl)piperazin-1-amine, two primary strategic disconnections can be considered.

Strategy A: Disconnection of the N-Alkyl and N-Amino Groups

The most straightforward approach involves disconnecting the bonds to the substituent groups on the piperazine (B1678402) nitrogens. This leads to three key fragments: the piperazine ring, a 3-methylbutyl (or isopentyl) electrophile, and an amino group source. This strategy relies on the sequential and controlled functionalization of the piperazine core.

Strategy B: Disconnection of the Piperazine Ring

A more fundamental disconnection breaks down the heterocyclic ring itself. This approach typically involves a cyclization reaction as the key step. For instance, disconnecting two C-N bonds can lead back to a substituted ethylenediamine (B42938) derivative and a two-carbon unit, or alternatively, to a diethanolamine (B148213) derivative that can be cyclized.

These retrosynthetic pathways form the basis for the various synthetic routes discussed in the following sections.

Conventional Multi-Step Synthetic Routes to this compound

The formation of the piperazine ring is a foundational step in many synthetic strategies. Several established methods exist:

From Diethanolamine: Diethanolamine can be reacted with ammonia (B1221849) in the presence of hydrogen and a metal-containing supported catalyst to yield piperazine. google.comgoogle.com This industrial process often involves high temperatures and pressures. google.comgoogle.com A proposed alternative pathway involves the mono-amination of diethanolamine followed by cyclization. researchgate.net

From Ethylenediamine: Another common industrial method involves the reaction of 1,2-dichloroethane (B1671644) with ammonia, which primarily produces ethylenediamine, a precursor that can be further reacted to form piperazine. researchgate.net

Catalytic Reductive Cyclization: A conceptually different strategy involves the catalytic reductive cyclization of dioximes. This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring. nih.gov

A summary of common ring closure strategies is presented in Table 1.

Table 1: Comparison of Piperazine Ring Closure Strategies

| Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diethanolamine | Ammonia, Hydrogen, Metal Catalyst google.comgoogle.com | Utilizes readily available starting materials. | Requires harsh reaction conditions (high T & P). nih.gov |

| 1,2-Dichloroethane & Ammonia | High Temperature & Pressure researchgate.net | Industrial-scale process. | Can produce a mixture of ethyleneamines. researchgate.net |

| Dioximes | Hydrogen, Pd/C or Raney Nickel Catalyst nih.gov | Allows for C-substituted piperazines. | May require multi-step preparation of the dioxime precursor. |

The key to synthesizing this compound is the selective introduction of two different groups onto the piperazine nitrogens. This is typically achieved using protecting groups to temporarily block one nitrogen atom while the other is functionalized. nih.gov

A common strategy involves the following steps:

Monoprotection: Piperazine is reacted with a protecting group, such as tert-butoxycarbonyl (Boc), to form N-Boc-piperazine. This step ensures that subsequent reactions occur at the unprotected nitrogen.

Alkylation: The free secondary amine of N-Boc-piperazine is then alkylated.

Deprotection: The Boc group is removed under acidic conditions.

Second Functionalization: The newly freed nitrogen is then functionalized.

For the synthesis of this compound, a plausible route would be:

Alkylation of piperazine with a 3-methylbutyl halide or through reductive amination with 3-methylbutanal (B7770604) to form 1-(3-methylbutyl)piperazine.

Nitrosation of the remaining secondary amine to form N-nitroso-N'-(3-methylbutyl)piperazine.

Reduction of the nitroso group to the desired amino group. A known method for a similar transformation involves using lithium aluminum hydride. prepchem.com

An alternative to protecting groups is to utilize the different reactivity of the nitrogen atoms. For instance, protonating piperazine to form a piperazine-1-ium cation can suppress competitive disubstitution reactions, allowing for mono-functionalization. nih.gov

The 3-methylbutyl (isopentyl or isoamyl) group can be introduced onto the piperazine ring through several methods:

Reductive Amination: This is a widely used method for forming C-N bonds. wikipedia.org It involves the reaction of an amine (piperazine or a derivative) with an aldehyde (3-methylbutanal) or a ketone in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. masterorganicchemistry.comharvard.edu This method is often preferred due to its mild conditions and high selectivity. wikipedia.org

Direct Alkylation: This involves reacting piperazine with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane). However, controlling the degree of alkylation to prevent the formation of disubstituted products can be challenging. masterorganicchemistry.com

A comparison of these methods is provided in Table 2.

Table 2: Methods for Introducing the 3-Methylbutyl Group

| Method | Reagents | Key Features |

|---|---|---|

| Reductive Amination | 3-Methylbutanal, Reducing Agent (e.g., NaBH(OAc)₃) masterorganicchemistry.com | Mild conditions, high selectivity, avoids over-alkylation. wikipedia.orgmasterorganicchemistry.com |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. researchgate.net These "green" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Performing reactions without a solvent, or under neat conditions, is a key principle of green chemistry. This approach can simplify purification, reduce waste, and sometimes enhance reaction rates. For instance, solvent-free reactions have been reported for the synthesis of certain piperazine derivatives, where the reaction mixture is stirred at elevated temperatures. nih.gov While a specific solvent-free synthesis for this compound is not prominently documented, the principles could be applied to its synthesis, particularly in the alkylation step. Microwave-assisted synthesis, which can significantly shorten reaction times, is another green technique that has been successfully applied to the preparation of monosubstituted piperazines and could be adapted for this specific compound. nih.govmdpi.com

Utilization of Sustainable Reagents and Catalysts

The synthesis of N-alkylated piperazines, including this compound, is increasingly benefiting from the principles of green chemistry. This involves the use of reagents and catalysts that are environmentally benign, sourced from renewable feedstocks, and easily recyclable.

One sustainable approach involves photoredox catalysis, which uses visible light to drive chemical reactions. mdpi.comencyclopedia.pub This method can facilitate C-H functionalization under mild conditions, potentially offering a route to piperazine derivatives while avoiding harsh reagents. mdpi.com For instance, iridium-based photoredox catalysts have been employed for the C-H arylation and heteroarylation of piperazines. encyclopedia.pub Organic photocatalysts, such as acridinium (B8443388) salts, are also being developed as greener, more cost-effective alternatives for C-H alkylation of the piperazine core. mdpi.com

The replacement of stoichiometric, and often toxic, reagents with catalytic systems is a cornerstone of sustainable synthesis. In reactions analogous to the formation of this compound, such as the synthesis of C-H functionalized piperazines, methods have been developed to use only catalytic amounts of copper, a significant improvement over older methods requiring stoichiometric quantities. mdpi.comencyclopedia.pub Furthermore, novel protocols like the Silicon Amine Protocol (SLAP) under photocatalytic conditions eliminate the need for potentially toxic tin reagents and copper by-products entirely, using an iridium photocatalyst instead. mdpi.com

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant sustainability advantages. Supporting metal ions like Cu(II) or Ce(III) on polymeric resins allows for their easy separation from the reaction mixture and subsequent reuse, simplifying purification and reducing waste. nih.govmdpi.com For hydrogenation steps, catalysts like palladium on carbon (Pd/C) or Raney Nickel are common, and their heterogeneous nature facilitates recovery. nih.gov A patent describes a green synthesis method for 1-amino-4-methylpiperazine (B1216902) using a palladium catalyst supported on ferric and ferrous oxide in a water-organic mixed solvent system, highlighting the move towards more environmentally friendly catalytic systems. google.com

Atom-Economy and Step-Economy Considerations

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful. Step-economy refers to minimizing the number of synthetic steps to reach the target molecule, which reduces resource consumption, time, and waste generation.

Classic multi-step syntheses of monosubstituted piperazines often involve protecting one of the piperazine nitrogens (e.g., with a Boc group), followed by alkylation of the other nitrogen, and finally deprotection. mdpi.comresearchgate.net This approach suffers from poor step- and atom-economy due to the addition and subsequent removal of the protecting group, which generates significant waste.

More advanced, atom-economical methods bypass the need for protecting groups.

Reductive Amination: The direct reaction of piperazin-1-amine (B1360318) with 3-methylbutanal (isovaleraldehyde) followed by reduction is a highly atom-economical route. In this reaction, the only byproduct is water. This method is a prime example of maximizing the incorporation of reactant atoms into the final product.

Direct Alkylation: Reacting piperazin-1-amine with a 3-methylbutyl halide is another common method. mdpi.com However, controlling mono-alkylation versus di-alkylation can be challenging. Using a large excess of the piperazine starting material can favor mono-substitution but makes recovery of the unreacted amine necessary. mdpi.comresearchgate.net A more elegant solution involves the use of monoprotonated piperazine, which deactivates one nitrogen atom towards reaction, allowing for a one-pot, one-step synthesis of monosubstituted derivatives with high yields and purities, thus improving both step and atom economy. nih.govmdpi.com

The table below illustrates a theoretical comparison of atom economy for different synthetic approaches to this compound.

| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical % Atom Economy |

| Reductive Amination | Piperazin-1-amine, 3-Methylbutanal, H₂ | This compound | H₂O | ~90% |

| Alkylation with Protecting Group | 1-Boc-piperazine, 3-Methylbutyl bromide, Base (e.g., K₂CO₃), followed by acid for deprotection | This compound | KBr, H₂O, CO₂, isobutene, etc. | <50% |

| Direct Alkylation (Protonation) | Piperazine-1-amine hydrochloride, 3-Methylbutyl bromide, Base | This compound | Base-HBr | ~60-70% |

Note: The atom economy values are estimates and depend on the specific reagents (e.g., the choice of base and reducing agent) used.

Catalytic Synthesis of this compound and Related Precursors

Catalysis is fundamental to the modern synthesis of piperazine derivatives, enabling efficient, selective, and sustainable production pathways.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for creating C-N bonds in piperazine synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming N-aryl and N-alkyl piperazines. mdpi.com While direct application to this compound is less common, related reactions like the palladium-catalyzed aminocarbonylation of haloarenes with piperazines demonstrate the power of this approach for creating complex derivatives. nih.gov Wacker-type aerobic oxidative cyclization, using a Pd(DMSO)₂(TFA)₂ catalyst, can form the piperazine ring itself from alkene precursors. organic-chemistry.org

Ruthenium and Iridium Catalysis: Ruthenium(II) complexes have been shown to catalyze the coupling of diols and diamines to produce piperazines. organic-chemistry.org As mentioned previously, iridium-based complexes are prominent in photoredox catalysis for the C-H functionalization of the piperazine ring, offering novel disconnection approaches for synthesis. mdpi.comencyclopedia.pub

Heterogeneous Catalysis in Piperazine Chemistry

Heterogeneous catalysts are crucial for industrial-scale synthesis due to their stability and ease of separation.

Reductive Amination/Hydrogenation: The most direct catalytic route to this compound is likely the reductive amination of piperazin-1-amine with 3-methylbutanal. This reaction is typically catalyzed by heterogeneous catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov These catalysts are highly effective for reducing the intermediate imine to the final amine product.

Synthesis of Piperazine Precursors: Heterogeneous catalysts are also vital in producing the piperazine ring itself. For example, a novel process for synthesizing piperazine from ethylenediamine uses HZSM-5 zeolite modified with CaCl₂ as a catalyst. researchgate.net Another patented method describes the synthesis of piperazine via the catalytic amination of monoethanolamine using a catalyst containing Ni, Co, Mo, and Fe on an alumina (B75360) matrix. google.com The use of metal ions supported on polymeric resins has also proven effective for accelerating reactions of protonated piperazine with various reagents. nih.govmdpi.com

The table below summarizes common heterogeneous catalysts and their applications in syntheses relevant to this compound.

| Catalyst | Application | Advantages |

| Pd/C | Reductive amination, Hydrogenation of C=N bonds, Ring formation | High activity, Widely available |

| Raney Ni | Reductive amination, Hydrogenation | Cost-effective, High activity |

| Zeolites (e.g., HZSM-5) | Piperazine ring synthesis from precursors like ethylenediamine | Shape selectivity, Thermal stability, Recyclable |

| Metal-on-Resin (e.g., Cu(II)) | Catalysis of mono-alkylation/acylation | Easy separation, Reusability, Mild conditions |

| Pd/Fe₃O₄/FeO | Hydrogenation of nitroso groups (e.g., in 1-amino-4-methylpiperazine synthesis) | Green solvent system (water), Magnetic separation |

Biocatalytic Pathways (if applicable)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild, environmentally friendly reaction conditions. While no specific biocatalytic route for this compound has been reported, the potential exists by analogy to related transformations. For example, lipases like Candida antarctica lipase (B570770) B (CALB) have been successfully used in the multicomponent synthesis of clinically valuable piperidine (B6355638) derivatives, which are structurally related to piperazines. rsc.org This suggests that enzymes could potentially be engineered or discovered for the synthesis of substituted piperazines, for instance, through a highly selective reductive amination step catalyzed by a transaminase.

Optimization of Reaction Parameters and Process Intensification

To move from a laboratory-scale synthesis to industrial production, optimization of reaction parameters and process intensification are critical. pharmafeatures.com This ensures the process is safe, efficient, cost-effective, and sustainable. cetjournal.it

Optimization of Reaction Parameters: For a given synthesis, such as the reductive amination to form this compound, key parameters must be systematically optimized. This includes:

Temperature: Balancing reaction rate with catalyst stability and suppression of side reactions.

Pressure: Particularly important in hydrogenation reactions, where higher hydrogen pressure can increase reaction rates.

Solvent: The choice of solvent can affect reactant solubility, reaction rate, and ease of product isolation. Green solvents are preferred.

Catalyst Loading: Minimizing the amount of catalyst used without sacrificing yield or reaction time is crucial for cost-effectiveness.

Reactant Ratio: Adjusting the molar ratio of piperazin-1-amine to the alkylating/carbonyl reagent can control selectivity for the desired monosubstituted product. researchgate.net

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. cobaltcommunications.com

Integrated Processes: Process intensification also involves combining multiple steps, such as reaction and separation, into a single unit operation. numberanalytics.com For example, reactive distillation could potentially be used in precursor synthesis, simultaneously driving the reaction to completion by removing a byproduct. This reduces the number of unit operations, saving energy and resources. numberanalytics.com

By applying these principles of optimization and intensification, the synthesis of this compound can be made more suitable for large-scale, sustainable, and economical production. pharmafeatures.com

Temperature and Pressure Effects on Reaction Efficacy

The synthesis of this compound typically proceeds through a multi-step process where temperature and pressure are critical variables influencing reaction rates, yields, and selectivity. A key pathway involves the initial alkylation of a suitable piperazine precursor, such as N-nitrosopiperazine, with a 3-methylbutyl halide, followed by the reduction of the nitroso group to the desired primary amine.

The initial N-alkylation of N-nitrosopiperazine with an agent like 3-methyl-1-bromobutane is generally performed at an elevated temperature to facilitate the nucleophilic substitution reaction. For instance, heating a mixture in a solvent like dimethylformamide (DMF) at temperatures around 100°C for several hours has been reported to be effective for similar N-alkylations of N-nitrosopiperazine. prepchem.com Lower temperatures would significantly decrease the reaction rate, leading to incomplete conversion, while excessively high temperatures might promote side reactions and decomposition of the reactants or products.

The subsequent reduction of the N-nitroso group is a critical step where temperature and pressure play a significant role, particularly in catalytic hydrogenation. This reduction can be achieved using various reducing agents, with catalytic hydrogenation over a palladium catalyst being a common method for converting N-nitroso compounds to hydrazines. google.com This process is typically carried out under a hydrogen atmosphere, where the pressure of the hydrogen gas is a key parameter. Increased hydrogen pressure generally leads to a higher reaction rate by increasing the concentration of dissolved hydrogen available for the catalytic cycle. The reaction temperature for catalytic hydrogenation is also crucial; it must be high enough to ensure a reasonable reaction rate but not so high as to cause over-reduction or degradation of the desired product. For instance, the reduction of related N-nitrosopiperazines is often conducted at temperatures ranging from ambient to moderate heating.

Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) can be employed. masterorganicchemistry.com These reactions are typically performed at controlled temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating to ensure a controlled and complete reduction without affecting other functional groups.

Table 1: Hypothetical Temperature and Pressure Effects on the Yield of this compound via Catalytic Hydrogenation of N-(3-Methylbutyl)-N'-nitrosopiperazine

| Entry | Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 1 | 24 | 65 |

| 2 | 25 | 5 | 12 | 80 |

| 3 | 50 | 1 | 12 | 75 |

| 4 | 50 | 5 | 6 | 92 |

| 5 | 75 | 5 | 6 | 88 (decomposition observed) |

Stoichiometric Ratio Optimization for Maximal Yield

The stoichiometry of the reactants is a fundamental parameter that must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts. In the synthesis of this compound, this is particularly relevant in both the initial alkylation step and the subsequent reduction.

During the N-alkylation of a piperazine derivative to introduce the 3-methylbutyl group, controlling the molar ratio of the piperazine substrate to the alkylating agent is critical to prevent di-alkylation, where the alkyl group is introduced at both nitrogen atoms of the piperazine ring. nih.gov When starting with a mono-protected piperazine, such as N-nitrosopiperazine, this issue is mitigated. However, if starting with piperazine itself, using a significant excess of piperazine relative to the 3-methylbutyl halide can favor mono-alkylation.

In the nitrosation step to form an N-nitrosopiperazine intermediate, the stoichiometry of the aminating agent (e.g., nitrous acid, generated in situ from sodium nitrite (B80452) and a mineral acid) to the N-(3-methylbutyl)piperazine precursor must be carefully controlled. An excess of the nitrosating agent can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion. The reaction is typically carried out with a slight excess of the nitrosating agent to ensure full conversion of the starting amine.

For the final reduction step of the N-nitroso group to the primary amine, the stoichiometry of the reducing agent is paramount. For catalytic hydrogenation, the catalyst loading is a key stoichiometric consideration. A sufficient amount of catalyst is required for a reasonable reaction rate, but an excessive amount can be uneconomical and may lead to over-reduction if not carefully controlled. When using chemical reducing agents like LiAlH₄, a molar excess is typically used to ensure complete reduction of the nitroso group. The optimal excess needs to be determined experimentally to balance high yield with ease of purification.

Table 2: Hypothetical Stoichiometric Ratio Optimization for the Synthesis of N-(3-Methylbutyl)-N'-nitrosopiperazine

| Entry | N-Nitrosopiperazine (eq.) | 3-Methyl-1-bromobutane (eq.) | Base (eq.) | Yield (%) |

| 1 | 1.0 | 1.0 | 1.1 | 60 |

| 2 | 1.0 | 1.2 | 1.2 | 75 |

| 3 | 1.0 | 1.5 | 1.5 | 85 |

| 4 | 1.2 | 1.0 | 1.2 | 65 |

| 5 | 1.0 | 2.0 | 2.0 | 82 (byproduct formation) |

Reactor Design and Scaling-Up Considerations for Research Synthesis

For the research-scale synthesis of this compound, a versatile batch reactor is typically employed. The choice of reactor material is important; a glass-lined or stainless steel reactor is often preferred due to its chemical resistance and ability to withstand a range of temperatures and pressures.

A standard research-scale reactor setup for this synthesis would include the following features:

Reaction Vessel: A round-bottom flask or a jacketed glass reactor with a capacity suitable for the intended scale (e.g., 1-5 Liters). The jacket allows for precise temperature control through the circulation of a heating or cooling fluid.

Agitation: A mechanical stirrer with a suitable impeller (e.g., anchor or turbine) is essential to ensure proper mixing of the reactants, maintain a uniform temperature throughout the reaction mass, and, in the case of catalytic hydrogenation, facilitate the dispersion of the solid catalyst and the dissolution of hydrogen gas.

Temperature and Pressure Monitoring: The reactor must be equipped with a thermometer or a thermocouple to monitor the internal reaction temperature accurately. For pressure reactions like catalytic hydrogenation, a pressure gauge and a pressure relief valve are crucial safety features.

Inert Atmosphere Control: The ability to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) is important to prevent side reactions with atmospheric oxygen and moisture, particularly when using sensitive reagents like LiAlH₄. This is typically achieved using a gas inlet connected to a manifold.

Reagent Addition Funnel: A dropping funnel or a syringe pump allows for the controlled addition of liquid reagents, which is critical for managing reaction exotherms and controlling stoichiometry.

Condenser: A reflux condenser is necessary for reactions carried out at the boiling point of the solvent to prevent the loss of volatile components.

For scaling up the synthesis from a research laboratory to a larger scale, several factors need to be considered. Heat transfer becomes less efficient as the reactor volume increases, so a more robust temperature control system is required. Mixing efficiency also needs to be carefully evaluated to ensure homogeneity. For catalytic hydrogenations, the design of the agitation system and the method of catalyst introduction and removal become more critical. Safety protocols must be rigorously reviewed and adapted for the larger quantities of flammable solvents and potentially hazardous reagents.

Mechanistic Investigations of Chemical Reactivity of 4 3 Methylbutyl Piperazin 1 Amine

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The lone pair of electrons on the nitrogen atoms makes 4-(3-methylbutyl)piperazin-1-amine a potent nucleophile. The reactivity is primarily centered on the exocyclic primary amine and the endocyclic tertiary amine. The primary amine is typically more nucleophilic and less sterically hindered than the tertiary amine, making it the preferential site of attack in many reactions.

Amine alkylation involves the reaction of an amine with an alkyl halide, leading to the formation of a new carbon-nitrogen bond. In the case of this compound, both the primary and tertiary amino groups can potentially undergo alkylation.

The primary amino group can react with alkyl halides in a nucleophilic substitution reaction (S_N2). This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Using a large excess of the amine can favor mono-alkylation.

The tertiary N4 amine can also be alkylated, particularly with reactive alkyl halides like methyl iodide, to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com This reaction, known as the Menshutkin reaction, proceeds until the nitrogen's lone pair is no longer available for reaction.

Table 1: Illustrative Examples of Amine Alkylation Reactions

| Reactant | Alkylating Agent | Expected Product(s) | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | 1-Methylamino-4-(3-methylbutyl)piperazine and/or 1-Dimethylamino-4-(3-methylbutyl)piperazine | N-Alkylation of primary amine |

| This compound | Methyl Iodide (CH₃I) | 1-Amino-1-methyl-4-(3-methylbutyl)piperazinium Iodide | N-Alkylation of tertiary amine (Quaternization) |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 1-(Benzylamino)-4-(3-methylbutyl)piperazine | Mono-N-Alkylation of primary amine |

Note: The data in this table is illustrative of expected chemical reactivity and does not represent experimentally verified results for this specific compound.

Acylation and sulfonylation reactions are generally more selective than alkylation. The primary amino group of this compound is expected to react readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable N-substituted amides. youtube.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The tertiary amine at the N4 position lacks a proton and is generally unreactive towards acylation and sulfonylation under standard conditions.

Table 2: Illustrative Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Expected Product | Product Class |

| This compound | Acetyl Chloride (CH₃COCl) | N-(4-(3-Methylbutyl)piperazin-1-yl)acetamide | Amide |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-(4-(3-Methylbutyl)piperazin-1-yl)acetamide | Amide |

| This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(4-(3-Methylbutyl)piperazin-1-yl)benzenesulfonamide | Sulfonamide |

Note: The data in this table is illustrative of expected chemical reactivity and does not represent experimentally verified results for this specific compound.

Substituted ureas and thioureas can be synthesized from the primary amino group. This can be achieved by reaction with phosgene (B1210022) (or a phosgene equivalent like triphosgene) or thiophosgene, followed by the addition of another primary or secondary amine. A more direct route involves reacting the primary amine with a carbamoyl (B1232498) chloride or a thiocarbamoyl chloride. The high nucleophilicity of the primary amine facilitates the attack on the electrophilic carbonyl or thiocarbonyl carbon.

Table 3: Illustrative Examples of Urea and Thiourea Formation

| Reactant | Reagent(s) | Expected Product | Product Class |

| This compound | 1. Phosgene (COCl₂) 2. Aniline (C₆H₅NH₂) | 1-Phenyl-3-(4-(3-methylbutyl)piperazin-1-yl)urea | Urea |

| This compound | Diethylcarbamoyl Chloride ((C₂H₅)₂NCOCl) | 1,1-Diethyl-3-(4-(3-methylbutyl)piperazin-1-yl)urea | Urea |

| This compound | Thiophosgene (CSCl₂) | 1-Isothiocyanato-4-(3-methylbutyl)piperazine | Isothiocyanate Intermediate |

Note: The data in this table is illustrative of expected chemical reactivity and does not represent experimentally verified results for this specific compound.

Electrophilic Transformations Involving this compound

While the compound is primarily nucleophilic, the derivatives formed from its initial reactions can undergo further transformations. The term "electrophilic transformations" here refers to reactions where the amine itself acts as the nucleophile to attack an electrophile, leading to a new, more complex derivative.

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. orgoreview.com The optimal pH for this reaction is mildly acidic (around 4-5) to facilitate both protonation of the carbonyl oxygen and ensure the amine remains sufficiently nucleophilic. libretexts.orglibretexts.org Studies on the related 1-amino-4-methylpiperazine (B1216902) show it reacts with aldehydes to form the corresponding Schiff base derivatives. nih.gov

The compound can also participate as the amine component in the Mannich reaction. ias.ac.injofamericanscience.org This three-component condensation involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton (such as a ketone, phenol, or another amine). The reaction forms a "Mannich base," a β-amino-carbonyl compound. nih.govmdpi.com

Table 4: Illustrative Examples of Reactions with Carbonyl Compounds

| Reactant | Reagent(s) | Expected Product | Reaction Type |

| This compound | Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-4-(3-methylbutyl)piperazin-1-amine | Imine (Schiff Base) Formation |

| This compound | Acetone (CH₃COCH₃) | N-(Propan-2-ylidene)-4-(3-methylbutyl)piperazin-1-amine | Imine (Schiff Base) Formation |

| This compound | Formaldehyde (CH₂O), Acetophenone (C₆H₅COCH₃) | 3-(4-(3-Methylbutyl)piperazin-1-ylamino)-1-phenylpropan-1-one | Mannich Reaction |

Note: The data in this table is illustrative of expected chemical reactivity and does not represent experimentally verified results for this specific compound.

One of the most common and efficient derivatization methods for primary amines is their reaction with isocyanates and isothiocyanates. The primary amino group of this compound is expected to act as a potent nucleophile, attacking the highly electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) functional group. nih.govnih.gov This addition reaction is typically rapid and high-yielding, producing N,N'-disubstituted ureas and thioureas, respectively. The reaction does not require a catalyst and is often carried out by simply mixing the reactants in a suitable solvent. excli.de

Table 5: Illustrative Examples of Derivatization with Isocyanates and Isothiocyanates

| Reactant | Reagent | Expected Product | Product Class |

| This compound | Phenyl Isocyanate (C₆H₅NCO) | 1-(4-(3-Methylbutyl)piperazin-1-yl)-3-phenylurea | Disubstituted Urea |

| This compound | Ethyl Isothiocyanate (C₂H₅NCS) | 1-(4-(3-Methylbutyl)piperazin-1-yl)-3-ethylthiourea | Disubstituted Thiourea |

| This compound | 1-Naphthyl Isocyanate (C₁₀H₇NCO) | 1-(4-(3-Methylbutyl)piperazin-1-yl)-3-(naphthalen-1-yl)urea | Disubstituted Urea |

Note: The data in this table is illustrative of expected chemical reactivity and does not represent experimentally verified results for this specific compound.

Palladium-Catalyzed Cross-Coupling Reactions

The N-amino group of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. wiley.comnih.gov In the context of this compound, the primary exocyclic amine can react with aryl halides or triflates to form N-arylhydrazines, which are valuable intermediates in medicinal chemistry and materials science.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes base-assisted coordination with the amine, followed by reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos often being employed to promote the reaction. nih.gov

The reactivity of the two nitrogen atoms in this compound is expected to differ significantly. The exocyclic primary amine is generally more nucleophilic and less sterically hindered than the endocyclic tertiary amine, making it the preferred site for N-arylation. However, the endocyclic tertiary amine can also participate in C-H functionalization reactions under specific conditions. beilstein-journals.orgmdpi.com

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene (B28343) | 100 | 92 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | 4-Iodoanisole | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 90 | 95 |

| 4 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ | DavePhos | K₂CO₃ | DMF | 120 | 78 |

Representative data for the Buchwald-Hartwig amination of this compound with various aryl halides. The yields are hypothetical and based on typical results for similar substrates reported in the literature.

Studies on the Stereoselectivity and Regioselectivity of Reactions

The presence of two non-equivalent nitrogen atoms in this compound raises important questions of regioselectivity. As mentioned, the exocyclic primary amine is the more likely site of reaction in processes like acylation, alkylation, and palladium-catalyzed amination due to its higher nucleophilicity and lower steric hindrance compared to the endocyclic tertiary amine. The isobutyl group on the N4 nitrogen further increases the steric bulk around the endocyclic nitrogen, reinforcing the selectivity for the exocyclic amine.

While this compound itself is achiral, stereoselectivity becomes a critical consideration when it reacts with chiral substrates or when chiral catalysts are employed. For instance, in the synthesis of chiral piperazine derivatives, asymmetric synthesis methods are employed to control the stereochemistry. rsc.orgrsc.orgclockss.org If a chiral center is introduced into the molecule, for example through alkylation with a chiral electrophile, the existing isobutyl group can influence the diastereoselectivity of the reaction by directing the incoming group to a specific face of the molecule.

Furthermore, recent advances have shown that C-H functionalization of the piperazine ring can be achieved with high regioselectivity and stereoselectivity. nih.govnih.gov These reactions often employ directing groups to guide the catalyst to a specific C-H bond. In the case of this compound, the development of such methods could allow for the selective functionalization of the piperazine ring carbons, leading to a wide range of structurally diverse molecules.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the catalyst system, and the reaction conditions. In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific catalytic cycle. For the Buchwald-Hartwig amination, either the oxidative addition or the reductive elimination step can be rate-limiting. nih.gov

A kinetic study of the N-arylation of this compound would likely show a first-order dependence on the concentration of the aryl halide and the palladium catalyst. The concentration of the amine and the base can also affect the reaction rate, but their influence may be more complex. For instance, at high concentrations, the amine could potentially inhibit the catalyst by forming stable off-cycle complexes.

| Parameter | Value (Representative) |

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol |

| Entropy of Reaction (ΔS) | Varies with reaction type |

| Gibbs Free Energy (ΔG) | Negative for spontaneous reactions |

Hypothetical thermodynamic and kinetic parameters for a typical palladium-catalyzed N-arylation of this compound. These values are illustrative and would need to be determined experimentally for specific reactions.

Computational Chemistry and Theoretical Modeling of 4 3 Methylbutyl Piperazin 1 Amine

Quantum Chemical Calculations of Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides a measure of the molecule's chemical stability and reactivity.

In the case of 4-(3-Methylbutyl)piperazin-1-amine, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the amine group and the N4 nitrogen of the piperazine (B1678402) ring, due to the presence of lone pairs of electrons. The LUMO, conversely, is likely distributed across the anti-bonding orbitals of the molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Piperazine | -6.5 | 1.5 | 8.0 |

| 1-Methylpiperazine | -6.3 | 1.6 | 7.9 |

| 1-Aminopiperazine | -6.2 | 1.7 | 7.9 |

| This compound (Estimated) | -6.1 | 1.8 | 7.9 |

This table presents estimated values for this compound based on trends observed in simpler piperazine derivatives. The presence of the electron-donating isobutyl and amine groups is expected to slightly raise the HOMO energy and minimally affect the LUMO energy, resulting in a comparable HOMO-LUMO gap.

The distribution of electron density within this compound is not uniform. The electronegative nitrogen atoms draw electron density towards themselves, creating regions of partial negative charge, while the carbon and hydrogen atoms become partially positive. This charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map.

The MEP map for this compound would show negative potential (typically colored red or orange) concentrated around the nitrogen atoms, indicating their nucleophilic character and propensity to participate in hydrogen bonding as acceptors. Conversely, the hydrogen atoms of the amine group and those on the carbon atoms adjacent to the nitrogens would exhibit positive potential (colored blue), highlighting their electrophilic nature and ability to act as hydrogen bond donors.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotational freedom of its substituents give rise to a complex potential energy surface for this compound, with multiple possible conformations.

The piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov Like cyclohexane (B81311), the piperazine ring can undergo a "ring flip" or inversion, where one chair conformation converts to another. During this process, axial substituents become equatorial, and vice versa. scribd.com

The energy barrier for this ring inversion is a key parameter. For piperazine itself, this barrier is relatively low. The presence of the bulky 3-methylbutyl group at the N4 position and the amine group at the N1 position will influence this barrier. Generally, bulky substituents can either raise or lower the inversion barrier depending on the steric interactions in the transition state. In many N-substituted piperazines, the energy barrier for ring inversion is found to be in the range of 10-12 kcal/mol.

| Molecule | Ring Inversion Energy Barrier (kcal/mol) |

|---|---|

| Cyclohexane | 10-11 |

| Piperidine (B6355638) | 10.4 |

| Piperazine | 10.2 |

| This compound (Estimated) | 10-12 |

This table provides a comparison of the ring inversion barriers for cyclohexane and related heterocyclic compounds. The estimated value for this compound is expected to be in a similar range, with the bulky isobutyl group potentially leading to a slightly higher barrier due to increased steric hindrance in the planar transition state.

In addition to the ring inversion, the rotation of the 3-methylbutyl and amine groups around their respective C-N bonds also contributes to the conformational landscape of the molecule.

The rotation of the 3-methylbutyl group around the C-N bond will have a specific energy barrier. This barrier arises from the steric interactions between the isobutyl group and the piperazine ring. The most stable conformation will be one that minimizes these steric clashes. The rotational barrier for a tert-butyl group, which is structurally similar to the isobutyl group in terms of steric bulk near the attachment point, is typically in the range of 4-6 kcal/mol.

The rotation around the N-N bond of the aminopiperazine moiety also has a defined energy barrier. This rotation is influenced by the lone pair-lone pair repulsion between the two nitrogen atoms and steric interactions with the rest of the molecule. The barrier to rotation around N-N single bonds can vary significantly depending on the substituents.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of high-energy transition states that are often difficult to study experimentally.

For this compound, several types of reactions can be theoretically investigated. For example, the nucleophilic character of the nitrogen atoms suggests that reactions such as N-alkylation or N-acylation are likely. Density Functional Theory (DFT) is a commonly used method to map out the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

For instance, in a hypothetical reaction with an alkyl halide, the primary amine group or the secondary amine within the piperazine ring could act as the nucleophile. Computational models can predict which nitrogen atom is more likely to react by comparing the activation barriers for the two possible pathways. The synthesis of related piperazine compounds often involves refluxing with reactants, indicating that thermal energy is required to overcome reaction barriers. nih.govdergipark.org.tr

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining reaction rates. It can be calculated as the energy difference between the reactants and the transition state. The Arrhenius equation, k = Ae^(-Ea/RT), mathematically relates the activation energy to the reaction rate constant (k). libretexts.org

Computational methods allow for the precise calculation of the geometries and energies of transition states. This information is then used to determine the activation energy. For a hypothetical N-alkylation reaction of this compound, the calculated activation energies for the two different nitrogen atoms would reveal the kinetic product.

A hypothetical data table for the calculated activation energies of a competing N-alkylation reaction is shown below.

| Reaction Pathway | Reacting Nitrogen Atom | Calculated Activation Energy (kJ/mol) |

| Pathway A | Primary Amine (-NH2) | 75 |

| Pathway B | Piperazine Ring (Secondary Amine) | 85 |

This table presents illustrative data and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational flexibility and the effects of the solvent environment. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. nih.gov

For this compound, MD simulations can be used to explore the conformational landscape of the molecule. The piperazine ring typically adopts a chair conformation, but ring flipping can occur. nih.gov The 3-methylbutyl side chain also has several rotatable bonds, leading to a large number of possible conformers. MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a specific solvent.

Furthermore, MD simulations are invaluable for studying the solvation of this compound. By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), one can analyze the structure of the solvation shell and the dynamics of solvent exchange. This is particularly important for understanding reaction kinetics in solution. Studies on similar piperazine systems have utilized MD to understand absorption mechanisms in solution. nih.gov

QSAR/QSPR Methodologies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their activity or properties, respectively. While QSAR is often associated with biological activity, the methodology can be applied to purely chemical reactivity.

For a series of substituted piperazin-1-amines, a QSPR model could be developed to predict a specific chemical property, such as the pKa of the primary amine or the rate constant of a particular reaction. The first step in developing a QSPR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Multiple Linear Regression (MLR) or more advanced machine learning algorithms can then be used to build a mathematical equation that relates the descriptors to the property of interest. For example, a QSPR model for the pKa of the primary amine might take the following form:

pKa = c0 + c1σ + c2Es

Where σ is a descriptor for the electronic effect of the substituent and Es is a descriptor for its steric effect. Such models can be used to predict the reactivity of new, unsynthesized compounds and to guide the design of molecules with desired chemical properties.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 4 3 Methylbutyl Piperazin 1 Amine in Research Settings

Chromatographic Separation Techniques

Chromatography is indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like 4-(3-Methylbutyl)piperazin-1-amine. Due to the basic nature of the piperazine (B1678402) and primary amine groups, a reversed-phase HPLC method is highly effective. A typical method would employ a C18 column, which separates compounds based on their hydrophobicity. nih.gov

Given the basicity of the analyte, peak tailing can be an issue on standard silica-based columns. Therefore, the mobile phase should be buffered to maintain a consistent pH and ensure symmetrical peak shapes. A common mobile phase composition would be a gradient of acetonitrile (B52724) (as the organic modifier) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a slightly acidic to neutral pH. nih.gov Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore. For higher sensitivity and to analyze non-UV active impurities, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. sielc.com

A well-developed HPLC method can effectively separate the main compound from potential process-related impurities. A hypothetical chromatogram might show the main peak for this compound with smaller peaks representing impurities.

Table 1: Hypothetical HPLC Purity Analysis of this compound This table is generated based on established chromatographic principles for similar compounds and is for illustrative purposes.

| Peak ID | Retention Time (min) | Proposed Identity | Area % |

| 1 | 2.5 | Piperazine (Starting Material) | 0.15 |

| 2 | 4.8 | 1-bromo-3-methylbutane (Reagent) | 0.05 |

| 3 | 8.2 | This compound | 99.65 |

| 4 | 9.5 | Di-substituted piperazine (By-product) | 0.15 |

Gas Chromatography (GC) for Volatile Samples and Impurities

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the ideal technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents. nih.gov Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing on standard columns. Therefore, specialized base-deactivated columns, such as the Agilent J&W CP-Volamine, are often used to achieve sharp, symmetrical peaks. labrulez.com

For analysis, a headspace sampling technique (HS-GC-MS) is often preferred. nih.govresearchgate.net This involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase above the sample, which is then injected into the GC. This prevents non-volatile matrix components from contaminating the GC system. Potential volatile impurities could include solvents like toluene (B28343) or isopropanol, or excess alkylating agents.

Table 2: Potential Volatile Impurities Detectable by HS-GC-MS This table is generated based on common solvents and reagents used in synthetic chemistry and is for illustrative purposes.

| Compound | Potential Source | Expected Elution Order |

| Isopropanol | Reaction or cleaning solvent | First |

| Toluene | Reaction solvent | Second |

| Triethylamine | Base used in synthesis | Third |

| 1-bromo-3-methylbutane | Unreacted starting material | Last |

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic methods are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities (Proton, Carbon-13, Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the isobutyl group and the piperazine ring. libretexts.orgopenstax.org The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift (downfield) compared to standard alkane protons. libretexts.orgopenstax.org The N-H protons of the primary amine would likely appear as a broad singlet, and its signal would disappear upon the addition of D₂O, a common method for identifying exchangeable protons. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons attached to nitrogen atoms will be shifted downfield. libretexts.orgopenstax.org Studies on similar N-substituted piperazines confirm that the carbon signals of the piperazine ring often appear as distinct, sometimes broad, signals due to conformational dynamics in solution. nih.govrsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound This table is a prediction based on established NMR principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | 0.90 | Doublet | 6H |

| (CH₃)₂CH- | 1.70 | Multiplet | 1H |

| -CH₂-CH(CH₃)₂ | 1.40 | Triplet | 2H |

| N-CH₂-CH₂- | 2.20 | Triplet | 2H |

| Piperazine CH₂ (adjacent to NR₂) | 2.50 | Broad Triplet | 4H |

| Piperazine CH₂ (adjacent to N-NH₂) | 2.90 | Broad Triplet | 4H |

| -NH₂ | 1.5-3.0 | Broad Singlet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound This table is a prediction based on established NMR principles and data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | 22.5 |

| (CH₃)₂CH- | 26.0 |

| -CH₂-CH(CH₃)₂ | 38.5 |

| Piperazine C (adjacent to N-NH₂) | 46.0 |

| Piperazine C (adjacent to NR₂) | 53.0 |

| N-CH₂- | 60.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the most prominent features in the IR spectrum would be the N-H stretching vibrations of the primary amine group. Primary amines typically show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orgwpmucdn.com Other key absorptions include the C-H stretching of the alkyl groups just below 3000 cm⁻¹, the N-H bending (scissoring) vibration around 1600 cm⁻¹, and C-N stretching vibrations in the fingerprint region (1000-1350 cm⁻¹). spectroscopyonline.comlibretexts.org

Table 5: Predicted Characteristic IR Absorption Bands This table is generated based on established IR spectroscopy correlation tables.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1650-1580 | N-H Bend (Scissor) | Primary Amine (-NH₂) |

| 1470-1450 | C-H Bend | Alkyl (CH₂) |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 900-650 | N-H Wag (Broad) | Primary Amine (-NH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. For this compound, MS provides crucial information for its identification.

Molecular Weight Determination: The initial step in the mass spectrometric analysis is the determination of the molecular ion peak (M+), which corresponds to the molecular weight of the compound. The molecular formula of this compound is C9H21N3, which gives it a theoretical monoisotopic mass of approximately 171.1735 g/mol . In a typical mass spectrum, a peak corresponding to this m/z value would be expected, confirming the compound's molecular weight. The presence of an odd number of nitrogen atoms (three in this case) results in a molecular ion peak with an odd nominal mass, a principle known as the Nitrogen Rule. libretexts.org

Fragmentation Patterns: Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation is influenced by the stability of the resulting carbocations and radical species. chemguide.co.uklibretexts.org The piperazine ring and the alkyl substituent are key sites for fragmentation.

Common fragmentation pathways for N-alkylpiperazines involve the cleavage of the C-C bonds on the substituent and the cleavage of the piperazine ring itself. researchgate.net For this compound, the following fragmentation patterns are predicted:

Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom in the isopentyl (3-methylbutyl) group is a likely fragmentation pathway. This would result in the loss of a C4H9 radical, leading to a fragment ion with an m/z of 114.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, typically leading to the formation of characteristic ions. Cleavage of the ring can result in fragments with m/z values corresponding to portions of the piperazine structure, such as ions at m/z 56, 70, and 85.

Loss of the Amino Group: Cleavage of the N-N bond of the hydrazinyl group could lead to the loss of NH2, resulting in a fragment at m/z 155.

A predicted summary of the key mass spectrometric data for this compound is provided in the table below.

| Analytical Parameter | Predicted Value/Information |

| Molecular Formula | C9H21N3 |

| Molecular Weight | 171.17 g/mol |

| Predicted Molecular Ion (M+) | m/z 171 |

| Predicted Key Fragment Ions (m/z) | 114, 99, 85, 70, 56 |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. wikipedia.org

GC-MS for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. scholars.direct Given its predicted boiling point and chemical nature, this compound is amenable to GC-MS analysis, which is frequently used for the identification of piperazine derivatives. unodc.orgresearchgate.net

Methodology: In a typical GC-MS analysis, the sample containing this compound would be injected into the gas chromatograph. The compound would travel through a capillary column, often with a non-polar or mid-polar stationary phase, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

The retention time from the gas chromatograph and the mass spectrum from the detector provide two independent parameters for the identification of the compound. The mass spectrum can be compared to a library of known spectra for confirmation.

A summary of typical GC-MS parameters for the analysis of piperazine derivatives is presented below.

| GC-MS Parameter | Typical Condition |

| Column | DB-5ms or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Quadrupole Mass Analyzer |

LC-MS for Non-Volatile Components

For compounds that are non-volatile, thermally labile, or of high molecular weight, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. nih.gov While this compound is likely volatile enough for GC-MS, LC-MS offers a complementary method, especially for analyzing potential non-volatile impurities or degradation products in a sample. nih.govmdpi.com

Methodology: In an LC-MS system, the sample is first separated by high-performance liquid chromatography (HPLC). The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of water and an organic solvent, often with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

After separation, the eluent from the HPLC is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds. The ESI process generates protonated molecules [M+H]+, which are then analyzed by the mass spectrometer.

Typical LC-MS parameters for the analysis of related piperazine compounds are outlined in the following table.

| LC-MS Parameter | Typical Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

| Expected Ion | [M+H]+ at m/z 172 |

4 3 Methylbutyl Piperazin 1 Amine As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

Formation of Fused Piperazine (B1678402) Derivatives

The synthesis of fused piperazine derivatives is a significant area of heterocyclic chemistry, leading to the creation of novel polycyclic structures with potential applications in various fields. Typically, the annulation of a new ring onto the piperazine core involves reactions that engage two of its atoms, often the two nitrogen atoms or a nitrogen and an adjacent carbon. While numerous methods exist for the synthesis of fused piperazines using simpler piperazine precursors, no specific examples utilizing 4-(3-Methylbutyl)piperazin-1-amine have been reported in the peer-reviewed literature.

Construction of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, are of growing interest in drug discovery and materials science. The synthesis of spiro-piperazines often involves the intramolecular cyclization of a piperazine derivative bearing a suitable tether or the reaction of a piperazine with a bis-electrophilic reagent. A comprehensive search of chemical databases and scientific journals did not yield any instances of this compound being employed as a starting material for the construction of spiro compounds.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. The bifunctional nature of this compound, with its secondary and primary amine functionalities, makes it a theoretically attractive building block for DOS. The differential reactivity of the two nitrogen atoms could be exploited to introduce a variety of substituents and build molecular complexity. However, there is no documented use of this specific compound in any published diversity-oriented synthesis or chemical library generation efforts.

Applications in Ligand Design for Catalysis (Excluding biological ligand applications)

Piperazine derivatives are known to serve as ligands for transition metals in a range of catalytic applications. The nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the piperazine can be modified to fine-tune the steric and electronic properties of the resulting catalyst. While the broader class of piperazines has been explored in catalysis, there is no evidence in the scientific literature of this compound being specifically used for the design of ligands in non-biological catalysis.

Scaffold for Combinatorial Chemistry Approaches in Materials Science (Excluding biological materials)

Combinatorial chemistry is a powerful tool for the rapid synthesis and discovery of new materials with desired properties. The ability to systematically vary the substituents on a core scaffold is a key aspect of this approach. The structure of this compound offers potential attachment points for creating libraries of new materials. Nevertheless, a review of the literature on materials science and combinatorial chemistry reveals no studies where this compound has been used as a scaffold for the development of non-biological materials.

Future Directions and Emerging Research Avenues in 4 3 Methylbutyl Piperazin 1 Amine Chemistry

Exploration of Novel Synthetic Pathways and Catalysts

The synthesis of asymmetrically substituted piperazines like 4-(3-Methylbutyl)piperazin-1-amine has traditionally relied on multi-step sequences often requiring protecting groups, which can be inefficient. bldpharm.com Modern synthetic organic chemistry is rapidly evolving, offering more direct and efficient routes.

Future research will likely focus on the application of C-H functionalization to introduce substituents onto the piperazine (B1678402) core with high selectivity, minimizing lengthy synthetic sequences. nih.govresearchgate.net Methods involving photoredox catalysis, using catalysts like iridium or organic dyes, have shown great promise for the C-H alkylation and arylation of piperazine substrates. mdpi.comorganic-chemistry.org These light-mediated reactions often proceed under mild conditions and can be guided by the electronic properties of the piperazine nitrogens to achieve site-selectivity. mdpi.com

Furthermore, transition-metal catalysis, particularly with palladium, ruthenium, titanium, and zirconium, continues to provide powerful tools for constructing the piperazine ring and its derivatives. organic-chemistry.orgmdpi.com Palladium-catalyzed cross-coupling and cyclization reactions, for instance, offer modular and highly controllable methods for creating complex piperazines from simple precursors. organic-chemistry.org The development of novel ligands and catalysts will be crucial to enhance the scope and efficiency of these transformations for producing compounds like this compound.

| Synthetic Strategy | Description | Potential Advantage for Synthesis | Key Catalyst Types |

| Photoredox Catalysis | Uses visible light to initiate radical-based transformations for C-H functionalization (alkylation, arylation). mdpi.comorganic-chemistry.org | Mild reaction conditions, high site-selectivity, atom economy. | Iridium complexes, Ruthenium complexes, Organic Dyes (e.g., Acridinium (B8443388) salts). mdpi.com |

| Palladium-Catalyzed Cyclization | Modular synthesis coupling diamine components with other building blocks to form the piperazine ring. organic-chemistry.org | High regio- and stereochemical control, excellent yields, modularity. | Palladium complexes with various phosphine (B1218219) ligands. |

| Reductive Amination | A classical but continually optimized method for forming C-N bonds, crucial for introducing the 3-methylbutyl group. mdpi.com | High functional group tolerance, readily available starting materials. | Boron-based hydrides, Catalytic hydrogenation. |

| "Borrowing Hydrogen" Method | A sustainable method using diols and amines, catalyzed by transition metals, to form N-heterocycles with water as the only byproduct. | High atom economy, environmentally friendly. | Ruthenium complexes. organic-chemistry.org |

Advanced Computational Studies on Reaction Mechanisms and Properties

As synthetic methods become more sophisticated, computational chemistry is an increasingly indispensable tool for predicting outcomes and understanding complex reaction mechanisms. For this compound, computational studies can provide deep insights that accelerate its development and application.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways for its synthesis, helping to rationalize and predict the regioselectivity of catalytic C-H functionalization reactions. mdpi.com By analyzing the electron density at different positions on the piperazine ring, such as through Natural Population Analysis (NPA), chemists can predict which sites are most susceptible to electrophilic or radical attack, thereby guiding the design of highly selective synthetic routes. mdpi.com

Beyond synthesis, molecular dynamics (MD) simulations and docking studies can predict how this compound might interact with various materials or biological targets. nih.gov These simulations can model the compound's conformational preferences, its protonation state at different pH values, and its potential binding modes, providing a rational basis for its application in material science or for screening its potential bioactivity. nih.gov

| Computational Method | Application in Piperazine Chemistry | Specific Insight for this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting transition state energies, and calculating electronic properties. mdpi.com | Predicting site-selectivity for derivatization, optimizing reaction conditions for novel synthetic pathways. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the molecule over time in different environments (e.g., solvents, polymers). nih.gov | Understanding conformational flexibility, predicting interactions with polymer matrices or surfaces. |

| Molecular Docking | Predicting the preferred orientation of the molecule when bound to a larger molecule, such as a protein receptor. nih.gov | Screening for potential biological targets or understanding binding mechanisms in functional materials. |

| pKa Prediction | Calculating the protonation state of the two nitrogen atoms at a given pH. nih.gov | Determining which nitrogen is more basic and likely to be protonated, influencing its solubility and interaction properties. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. youtube.com The synthesis of heterocyclic amines, including piperazine derivatives, is increasingly benefiting from this technology. mdpi.comnih.gov

Integrating the synthesis of this compound into a flow chemistry platform could enable its production on a larger scale with greater efficiency and safety. mdpi.com Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and the safe handling of highly reactive intermediates. youtube.com This is particularly advantageous for exothermic reactions or those requiring short reaction times to prevent byproduct formation.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could be used to rapidly screen a variety of catalysts and reaction conditions. This would accelerate the optimization of synthetic routes to this compound and its derivatives, facilitating the creation of a library of related compounds for further research. The use of packed-bed reactors with immobilized catalysts in a flow system could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Often difficult, requires larger vessels and poses safety challenges. | Easily scalable by running the system for longer ("scaling out") or using larger reactors ("numbering up"). mdpi.com |

| Safety | Large volumes of reagents can lead to thermal runaway; handling of hazardous materials is challenging. | Small reaction volumes minimize risk; hazardous reagents can be generated and consumed in situ. mdpi.com |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time leads to higher consistency and purity. youtube.com |

| Reaction Optimization | Slow and material-intensive, requiring individual experiments for each condition. | Rapid optimization through automated systems that can screen multiple variables quickly. |

Development of Highly Selective Derivatization Strategies